2-(4-氨基-2-硝基苯基)乙酸

描述

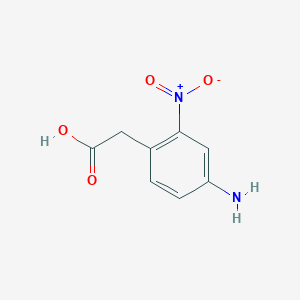

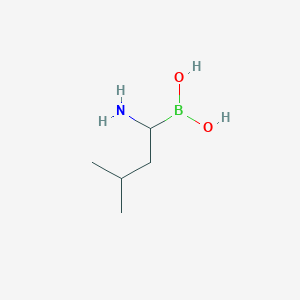

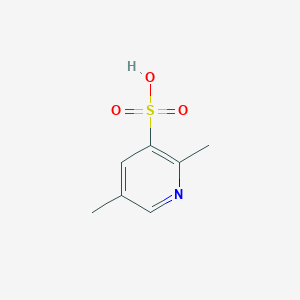

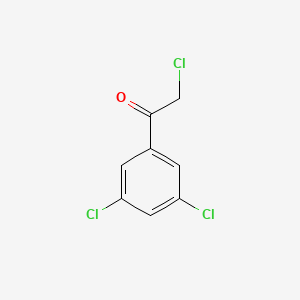

“2-(4-Amino-2-nitrophenyl)acetic acid” is an organic compound that belongs to the class of organic compounds known as nitrobenzenes . It carries a nitro substituent at position 4 . The molecular formula of this compound is C8H8N2O4 .

Molecular Structure Analysis

The molecular structure of “2-(4-Amino-2-nitrophenyl)acetic acid” consists of a benzene ring with a carbon bearing a nitro group . The average molecular mass is 196.160 Da .科学研究应用

高级氧化工艺 (AOP) 用于环境修复

高级氧化工艺 (AOP) 用于降解水中的持久性有机污染物,表明“2-(4-氨基-2-硝基苯基)乙酸”在环境化学和污染控制领域具有潜在的应用领域。AOPs 可以导致产生各种副产物,了解它们的动力学、机理和生物毒性对于环境安全和污染物降解的功效至关重要 (Qutob 等,2022)。

稳定性和降解研究

对化合物的稳定性和降解途径的研究可能与“2-(4-氨基-2-硝基苯基)乙酸”相关,尤其是在环境和药理学研究的背景下。例如,研究尼替西酮在各种条件下的稳定性揭示了降解产物的见解,有助于更好地了解其在不同环境中的行为 (Barchańska 等,2019)。

毒理学中的科学计量学评论

科学计量学分析提供了特定领域的研究趋势和差距的概述,例如除草剂的毒性。此类审查可以指导未来的研究工作,并且适用于可能对环境和毒理学产生影响的化合物,例如“2-(4-氨基-2-硝基苯基)乙酸” (Zuanazzi 等,2020)。

在合成和药物化学中的应用

从更简单的前体合成复杂分子的研究,包括研究天然化合物的自旋标记共轭物,证明了各种化合物的化学多功能性和潜在药理学应用。这些方法可以应用于“2-(4-氨基-2-硝基苯基)乙酸”的合成和功能化,以制造药剂 (Grigor'ev 等,2014)。

环境影响研究

对硝基麝香香料及其代谢物在环境中的存在和影响的研究为研究类似化合物的环境行为提供了框架,包括“2-(4-氨基-2-硝基苯基)乙酸”。了解生态系统中的生物降解途径和积累情况可以为环境风险评估和污染控制策略提供信息 (Rimkus 等,1999)。

作用机制

Target of Action

2-(4-Amino-2-nitrophenyl)acetic acid, also known as ANPAA, is a derivative of phenylacetic acid . It contains a phenyl functional group, a carboxylic acid functional group, and a nitro functional group It is known that nitrobenzenes, the class of organic compounds to which anpaa belongs, can interact with various biological targets .

Mode of Action

It is an important reagent for many organic reactions, especially for the formation of heterocycles . In organic synthesis, it can be used as a protecting group for primary alcohols . The alcohol is esterified with ANPAA, proceeding through the acid chloride or acid anhydride . The protecting group is selectively removed using zinc and ammonium chloride .

Biochemical Pathways

ANPAA is a precursor for many heterocycles . Complete reduction of ANPAA yields anilines, which quickly cyclize to form lactams . Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids . Both of these processes are useful in the synthesis of many biologically active molecules .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

It is known that anpaa is a precursor of quindoline . Quindoline derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .

Action Environment

The action of ANPAA can be influenced by environmental factors. For instance, its solubility in water is 0.1417% at 20°C , which could affect its bioavailability and efficacy. It is soluble in hot water, ethanol, chloroform, ether, and benzene, and slightly soluble in water . This suggests that the compound’s action could be influenced by the solvent environment. Additionally, safety precautions should be taken when handling ANPAA, as it is an irritant and can cause harm if it comes into contact with the skin or eyes .

未来方向

属性

IUPAC Name |

2-(4-amino-2-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGCICBDSCTWSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3319770.png)

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2-ethyl-](/img/structure/B3319774.png)